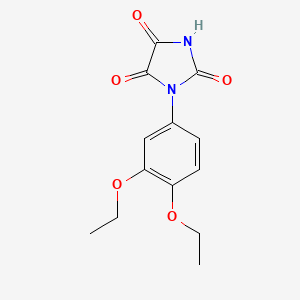

1-苄基-6-甲基-3-(4-甲基苯甲酰)-1,4-二氢喹啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

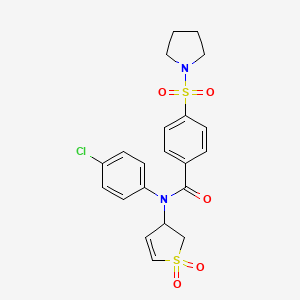

The compound "1-Benzyl-6-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one" is a derivative of the dihydroquinolinone family, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential for various chemical reactions.

Synthesis Analysis

The synthesis of dihydroquinolinone derivatives can be achieved through various methods. For instance, the BF3-promoted synthesis of diarylhexahydrobenzo[f]isoquinoline involves ring contraction, chain elongation, and intramolecular electrophilic cyclization, which could potentially be adapted for the synthesis of related compounds . Another method demonstrates the preparation of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones through a cross-coupling/cyclization/N-deprotection/N-alkylation sequence, which may be relevant for the synthesis of the compound . Additionally, the synthesis of N-methyl-1,2,3,4-tetrahydroisoquinolines using Friedel–Crafts cyclisation with a benzotriazole auxiliary could provide insights into the synthesis of benzyl-substituted dihydroquinolinones .

Molecular Structure Analysis

The molecular structure of dihydroquinolinone derivatives can be complex, and their analysis often requires advanced techniques such as X-ray crystallography. For example, the crystal structures of methyl 3,4,5-trimethoxybenzoate and 1,2-dihydro-2,2,4-trimethylquinoline derivatives have been determined, providing insights into the three-dimensional arrangement of such molecules . This information can be crucial for understanding the molecular structure of "1-Benzyl-6-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one" and predicting its reactivity and interactions.

Chemical Reactions Analysis

Dihydroquinolinone derivatives can participate in a variety of chemical reactions. For instance, the synthesis of 3,4-dihydrobenzo[g]isoquinoline-1(2H)-ones and 3,4-dihydroisoquinoline-1(2H)-ones via intramolecular electrophilic cyclization indicates the potential for cyclization reactions in the synthesis of related compounds . Moreover, the aminobenzylation/cyclization reaction of 2-isocyanobenzaldehydes with toluene derivatives or benzyl compounds to produce dihydroquinazoline and quinazoline derivatives suggests that similar strategies could be employed for the functionalization of dihydroquinolinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinolinone derivatives can vary widely depending on their substitution patterns. For example, the optimization of the 1-position benzoyl side chain in isoquinolines has been shown to significantly affect their ability to displace IGF-I from its complex with IGF-binding protein-3, indicating the importance of side chain modifications on biological activity . Additionally, the use of water as a solvent in the synthesis of quinolinone derivatives highlights the potential for eco-friendly synthesis methods and the impact of solvent choice on reaction outcomes .

科学研究应用

合成方法

- 芳基环加成: 研究表明由苯二氮杂茂-2-羧酸酯生成苯炔,然后与各种三嗪和异喹啉反应,产率中等。该方法可能与类似于1-苄基-6-甲基-3-(4-甲基苯甲酰)-1,4-二氢喹啉-4-酮的化合物的合成有关 (Gonsalves, Melo, & Gilchrist, 1992).

- Ru(II)催化的合成: 一项研究讨论了由Ru(II)配合物催化的伯醇和芳香二胺环境友好的苯并咪唑合成。该合成方法可能适用于喹啉基化合物 (Luo et al., 2017).

- 芳基环环化: 研究了芳基环与氰基侧链碳阴离子α的环化,导致制备各种苯并氮杂杂环。此过程可能与合成1-苄基-6-甲基-3-(4-甲基苯甲酰)-1,4-二氢喹啉-4-酮有关 (Jaques & Wallace, 1977).

化学性质

- 电喷雾质谱: 对由N-连接的聚糖制备的衍生物的研究,包括3-氨基喹啉,检查了它们的电喷雾和碰撞诱导解离碎片光谱。这些研究突出了喹啉衍生物的复杂化学行为 (Harvey, 2000).

- 变构调节: 作为M1毒蕈碱乙酰胆碱受体的正变构调节剂的苯并喹唑啉酮的研究表明喹啉衍生物在受体调节中的潜力,这可能扩展到类似于1-苄基-6-甲基-3-(4-甲基苯甲酰)-1,4-二氢喹啉-4-酮的化合物 (Mistry et al., 2016).

新颖的合成方法

- 分子内弗里德尔-克拉夫茨环化: 研究了一种涉及1-羟甲基苯并三唑和苯乙胺的方法,该方法导致各种N-甲基化的四氢异喹啉。该方法可能与复杂喹啉衍生物的合成有关 (Locher & Peerzada, 1999).

- 在水中形成C-C和C-N键: 开发了一种生态友好的方案,通过在水性溶剂中采用一步C-C和C-N键形成策略来合成新型喹啉-2(1H)-酮衍生物。该方法可用于合成类似于1-苄基-6-甲基-3-(4-甲基苯甲酰)-1,4-二氢喹啉-4-酮的化合物 (Yadav, Vagh, & Jeong, 2020).

其他应用

- 非线性光学性质: 对与喹啉化合物相关的梯形聚合物的非线性磁化率的研究表明在光电子领域具有潜在应用 (Lindle et al., 1990).

属性

IUPAC Name |

1-benzyl-6-methyl-3-(4-methylbenzoyl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO2/c1-17-8-11-20(12-9-17)24(27)22-16-26(15-19-6-4-3-5-7-19)23-13-10-18(2)14-21(23)25(22)28/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZGERRJKXXWDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

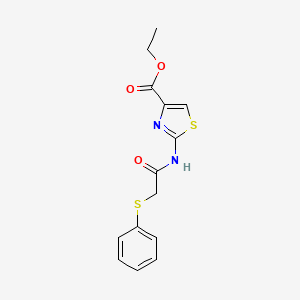

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone](/img/structure/B2545948.png)

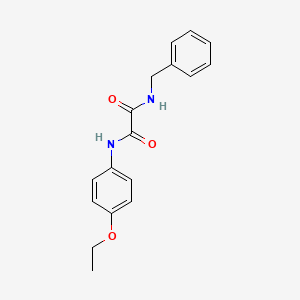

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2545951.png)

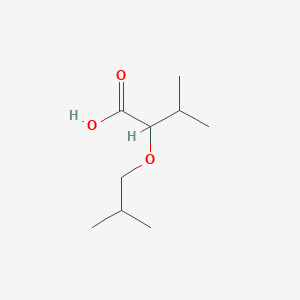

![(3-Fluorophenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2545952.png)

![[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine](/img/structure/B2545954.png)

![(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one](/img/structure/B2545959.png)

![4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2545965.png)